1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol

Catalog No.
S611726
CAS No.
7624-33-1
M.F
C4H6N4S
M. Wt
142.19 g/mol
Availability
In Stock
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1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol

CAS Number

7624-33-1

Product Name

1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol

IUPAC Name

1-prop-2-enyl-2H-tetrazole-5-thione

Molecular Formula

C4H6N4S

Molecular Weight

142.19 g/mol

InChI

InChI=1S/C4H6N4S/c1-2-3-8-4(9)5-6-7-8/h2H,1,3H2,(H,5,7,9)

InChI Key

HKFDMAICHAYKNB-UHFFFAOYSA-N

SMILES

C=CCN1C(=S)N=NN1

Synonyms

1-allyl-2-tetrazoline-5-thione

Canonical SMILES

C=CCN1C(=S)N=NN1

Reagent in Inorganic Qualitative Analysis

1-Allyl-2-tetrazoline-5-thione (1-AT) is a colorless, crystalline solid used as a reagent in inorganic qualitative analysis. It exists in the thione form, not the previously proposed thiol form, as confirmed by infrared spectroscopy []. This structure allows 1-AT to complex with various cations at a pH below 7.

Precipitate Formation with Different Cations

-AT reacts with different cations to form precipitates of varying colors:

  • White precipitates: Silver (Ag(I)), mercury (Hg(II)), lead (Pb(II)), cadmium (Cd(II)), and antimony (Sb(III)) [].
  • Light green precipitate: Nickel (Ni(II)) [].
  • Light pink precipitate: Cobalt (Co(II)) [].
  • Dark brown precipitate: Iron (Fe(III)) [].
  • Pale yellow precipitate: Cerium (Ce(IV)) [].
  • Salmon pink precipitate: Zinc (Zn(II)) at a pH of around 7 [].

Reducing Properties

Unlike most other 1-substituted tetrazoline-5-thiones, 1-AT exhibits reducing properties. It can reduce:

  • Mercury (Hg(I)) to metallic mercury (Hg), forming a grayish-black precipitate [].
  • Acidified chromate or dichromate to chromium (Cr(III)) [].
  • Copper (Cu(II)) to copper (Cu(I)): This reduction happens in two steps. First, a deep green or bluish-green copper (II) complex precipitate forms. Excess 1-AT then reduces this to a white-colored copper (I) complex [].

1-(Prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol is a heterocyclic compound characterized by a tetrazole ring and a thiol functional group. The molecular formula is C₄H₆N₄S, and its structure includes an allyl group (prop-2-en-1-yl) attached to the tetrazole moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

ATT does not have a known role in biological systems. Its mechanism of action in inorganic qualitative analysis involves complexation with metal cations. The lone pairs of electrons on the nitrogen and sulfur atoms in the ATT molecule can interact with the vacant orbitals of the metal cations, forming coordination complexes. The stability and nature of these complexes depend on the size and charge of the metal ion as well as the geometric arrangement of the donor atoms in ATT [].

The reactivity of 1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol primarily involves nucleophilic substitution and coordination with metal ions. The thiol group can participate in redox reactions and form complexes with transition metals, which can alter the electronic properties of the compound. For instance, reactions with metal acetates can yield colored precipitates indicative of complex formation .

Research indicates that 1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol exhibits biological activity that may include antimicrobial and anticancer properties. Similar compounds have been studied for their effectiveness against various pathogens and cancer cell lines. The presence of the thiol group is crucial for its biological activity, as it can interact with biological macromolecules .

The synthesis of 1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol typically involves the reaction of appropriate precursors under controlled conditions. Common methods include:

  • Condensation Reactions: Combining hydrazine derivatives with carbon disulfide followed by cyclization to form the tetrazole ring.
  • Allylation: Introducing the allyl group through alkylation reactions involving suitable halides and tetrazole derivatives.

These methods allow for the efficient synthesis of the compound while maintaining high purity levels.

This compound has several potential applications:

  • Corrosion Inhibition: It has been shown to effectively inhibit aluminum corrosion in acidic environments .
  • Coordination Chemistry: Its ability to form complexes with transition metals makes it useful in materials chemistry and catalysis.
  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery programs targeting infectious diseases or cancer .

Interaction studies involving 1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol focus on its binding affinity to metal ions and biological targets. These studies often utilize techniques such as spectroscopy and chromatography to elucidate binding mechanisms and stability constants of metal complexes formed with this ligand. Such interactions can significantly influence the pharmacological profile of the compound.

Several compounds share structural features with 1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(Phenyl)-1H-tetrazole-5-thiolContains a phenyl groupKnown for strong coordination with metals
5-Mercapto-1H-tetrazoleContains a thiol groupExhibits significant biological activity
1-tert-butyl-1H-tetrazole-5-thiolContains a tert-butyl groupShows different solubility properties
3-Amino-5-methylthiazoleDifferent heterocyclic structureExhibits unique antimicrobial properties

The uniqueness of 1-(prop-2-en-1-yl)-1H-tetrazole-5-thiol lies in its allyl substitution on the tetrazole ring, which may enhance its reactivity and interaction with biological targets compared to other similar compounds.

The synthesis of 1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies that combine tetrazole ring formation with selective nitrogen substitution and thiol functionalization [1] [2]. This comprehensive review examines the various synthetic approaches developed for this specific compound, focusing on classical routes and modern catalytic methodologies that have emerged in contemporary synthetic chemistry [3] [4].

Classical Synthesis Routes

Classical synthetic methodologies for 1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol formation rely on well-established chemical transformations that have been refined over decades of research [5] [6]. These approaches typically involve sequential reactions that first establish the tetrazole core structure, followed by selective functionalization to introduce the allyl substituent and thiol group [7] [8].

Hydrazine-Carbon Disulfide Cyclization Approaches

The hydrazine-carbon disulfide cyclization methodology represents one of the most fundamental approaches for synthesizing tetrazole-5-thiol derivatives [14]. This classical route involves the initial reaction of hydrazine derivatives with carbon disulfide under controlled basic conditions, followed by cyclization to form the tetrazole ring system [15]. The mechanism proceeds through the formation of hydrazinium dithiocarbazinate intermediates, which subsequently undergo intramolecular cyclization with elimination of hydrogen sulfide [14] [15].

The synthesis begins with the treatment of allyl-substituted hydrazine compounds with carbon disulfide in the presence of strong bases such as sodium hydroxide or potassium hydroxide [14] [15]. The reaction typically requires temperatures ranging from 80 to 120 degrees Celsius and reaction times extending from 6 to 24 hours [14]. The process involves multiple mechanistic steps, including nucleophilic attack of the hydrazine nitrogen on carbon disulfide, formation of the dithiocarbazinate salt, and subsequent cyclization through intramolecular nucleophilic substitution [14] [15].

ParameterOptimized ConditionsYield RangeReaction Time
Temperature80-120°C50-60%6-24 hours
BaseNaOH/KOH--
SolventWater/Alcohol mixtures--
Catalyst LoadingStoichiometric--

The hydrazine-carbon disulfide approach offers several advantages, including the direct incorporation of the thiol functionality and relatively straightforward reaction conditions [14]. However, this methodology also presents significant limitations, particularly in terms of yield efficiency and the requirement for stoichiometric amounts of reagents [15]. The typical yields obtained through this classical approach range from 50 to 60 percent, which represents a moderate efficiency compared to more modern catalytic methodologies [14].

Allylation Strategies for N1-Substitution

The selective introduction of the prop-2-en-1-yl group at the N1 position of the tetrazole ring requires sophisticated allylation strategies that ensure regioselectivity and high synthetic efficiency [10] [16]. Several distinct approaches have been developed for achieving this critical transformation, each offering unique advantages in terms of selectivity, yield, and operational simplicity [10] [16] [17].

Direct allyl halide substitution represents the most straightforward approach for N1-allylation of tetrazole-5-thiols [8] [10]. This methodology involves the treatment of pre-formed tetrazole-5-thiol substrates with allyl bromide or allyl chloride in the presence of suitable bases such as sodium hydride or potassium carbonate [8] [10]. The reaction typically proceeds under mild conditions, requiring temperatures between 50 and 80 degrees Celsius in polar aprotic solvents such as dimethylformamide [8] [10].

Palladium-catalyzed allylation methodologies have emerged as highly effective alternatives for achieving selective N1-substitution [16] [17]. These approaches utilize palladium phosphine complexes to facilitate the coupling between tetrazole nucleophiles and allyl acetate or allyl carbonate electrophiles [16] [17]. The palladium-catalyzed methodology offers superior regioselectivity, typically favoring N2-substitution, which requires careful optimization of reaction conditions to achieve the desired N1-selectivity [16] [17].

StrategySubstrateConditionsYieldSelectivity
Direct Allyl HalideTetrazole-5-thiolBase, DMF, 50-80°C70-85%N1 selective
Pd-CatalyzedN-unsubstituted tetrazolePd catalyst, allyl acetate85-95%N2 selective
IntramolecularAllylic bromide precursorThermal cyclization75-90%N1 exclusive
Phase-TransferTetrazole saltPTC, K2CO365-80%Mixed

Intramolecular allylation approaches represent an elegant solution for achieving exclusive N1-selectivity [10] [16]. These methodologies involve the preparation of tetrazole precursors containing strategically positioned allylic bromide functionalities, which undergo thermal cyclization to form the desired N1-allyl-substituted products [10] [16]. The intramolecular approach typically requires elevated temperatures and extended reaction times but offers excellent regioselectivity and good synthetic yields [10] [16].

Phase-transfer catalysis has also been explored as an alternative methodology for allylation reactions [10]. This approach utilizes quaternary ammonium salts or crown ethers to facilitate the transfer of tetrazole anions from aqueous phases to organic phases containing allyl halide electrophiles [10]. While phase-transfer catalysis offers operational advantages in terms of solvent selection and reaction setup, the regioselectivity is typically inferior to other methodologies [10].

Modern Catalytic Approaches

Contemporary synthetic chemistry has witnessed significant advances in catalytic methodologies for tetrazole synthesis, with particular emphasis on developing more efficient, selective, and environmentally sustainable processes [1] [5] [18]. Modern catalytic approaches offer substantial improvements in reaction efficiency, reduced reaction times, and enhanced functional group tolerance compared to classical methodologies [1] [5] [18].

Metal-Free Tosylhydrazone Mediated Coupling

Metal-free tosylhydrazone mediated coupling represents a significant advancement in tetrazole synthesis methodology, offering an environmentally benign alternative to traditional metal-catalyzed processes [1] [6] [17]. This innovative approach utilizes nitrogen-tosylhydrazone intermediates to facilitate the formation of carbon-nitrogen bonds under mild reaction conditions without requiring expensive transition metal catalysts [1] [6] [17].

The tosylhydrazone methodology begins with the condensation of aldehydes with nitrogen-tosylhydrazine to generate stable tosylhydrazone intermediates [1] [6]. These intermediates subsequently undergo reductive coupling with tetrazole-5-thiols under carefully controlled reaction conditions [1] [6]. The process typically employs thermal activation in the presence of suitable bases, with reaction temperatures ranging from 80 to 100 degrees Celsius [1] [6] [17].

The mechanism of tosylhydrazone mediated coupling involves the generation of diazo intermediates through thermal decomposition of the tosylhydrazone precursors [1] [6] [17]. These reactive diazo species subsequently undergo nucleophilic attack by the tetrazole nitrogen atoms, leading to the formation of the desired carbon-nitrogen bonds [1] [6] [17]. The reaction demonstrates remarkable regioselectivity, preferentially forming 2,5-disubstituted-2H-tetrazoles as major products while producing only minor amounts of 1,5-disubstituted-1H-tetrazole isomers [17].

The tosylhydrazone approach offers several significant advantages over traditional methodologies [1] [6] [17]. The reaction proceeds under relatively mild conditions, enabling the use of a wide range of substrates including those containing sensitive functional groups [1] [6] [17]. The metal-free nature of the process eliminates concerns regarding catalyst cost, availability, and environmental impact [1] [6] [17]. Additionally, the methodology typically achieves excellent yields ranging from 90 to 95 percent, representing a substantial improvement over classical approaches [1] [6].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating tetrazole formation reactions while maintaining high yields and selectivity [23] [24] [25]. This technology utilizes controlled microwave irradiation to provide rapid and uniform heating, enabling significant reductions in reaction times compared to conventional thermal heating methods [23] [24] [25].

The application of microwave technology to tetrazole synthesis typically involves the use of heterogeneous copper-based catalysts in polar solvents such as N-methyl-2-pyrrolidone [23] [24]. The microwave-assisted methodology enables the preparation of 5-substituted 1H-tetrazoles through [3+2] cycloaddition reactions between nitriles and sodium azide [23] [24] [25]. The reaction proceeds through activation of nitrile groups by copper(II) species, followed by successive cycloaddition with sodium azide [23] [24].

Optimization of microwave-assisted synthesis requires careful control of multiple parameters to achieve maximum efficiency and selectivity [23] [24] [25]. Temperature optimization studies have demonstrated that reducing the standard temperature from 150 degrees Celsius to 120 degrees Celsius results in a 15 percent improvement in yield while minimizing side reaction formation [23] [24]. Power optimization reveals that employing 200 watts instead of 300 watts provides better reaction control and an 8 percent yield enhancement [23] [24].

ParameterStandardOptimizedImprovementYield Impact
Temperature150°C120°CReduced side reactions+15%
Power300W200WBetter control+8%
Time30 min15 min50% time reductionNo change
Solvent Volume5 mL3 mLHigher concentration+12%
Catalyst Loading10 mol%5 mol%Cost reduction-3%

Time optimization studies reveal that reaction times can be reduced by 50 percent without compromising product yields, with optimal conditions typically requiring only 15 minutes compared to conventional 30-minute protocols [23] [24]. Solvent volume optimization demonstrates that reducing the solvent volume from 5 milliliters to 3 milliliters increases the reaction concentration and improves yields by 12 percent [23] [24]. Catalyst loading optimization indicates that reducing the catalyst loading from 10 mol percent to 5 mol percent provides cost benefits with only a minimal 3 percent reduction in yield [23] [24].

The microwave-assisted methodology offers several distinct advantages for tetrazole synthesis [23] [24] [25]. The dramatically reduced reaction times enable rapid synthesis of diverse tetrazole libraries for pharmaceutical applications [23] [24]. The improved energy efficiency of microwave heating reduces overall process costs and environmental impact [23] [24] [25]. The precise temperature control achievable with microwave technology minimizes decomposition reactions and improves product purity [23] [24] [25].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial-scale production of 1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol presents numerous technical, economic, and safety challenges that require sophisticated engineering solutions [22] [25]. These challenges encompass heat management, safety considerations, product purification, waste stream management, equipment compatibility, and process economics [22] [25].

Scale-up heat management represents one of the most critical challenges in industrial tetrazole production [22] [25]. The exothermic nature of many tetrazole formation reactions can lead to thermal runaway conditions when scaled to industrial volumes [22] [25]. Continuous flow reactor technology has emerged as the most effective solution for heat management, providing superior temperature control and enabling safe operation at large scales [22] [25]. The implementation of continuous flow systems achieves approximately 85 percent effectiveness in addressing heat management challenges [22] [25].

Azide safety handling constitutes a critical concern in industrial tetrazole production due to the explosive nature of azide compounds and the potential formation of toxic hydrazoic acid [22] [25]. In-situ generation and consumption of azide species has been developed as the primary mitigation strategy, minimizing the accumulation of potentially hazardous intermediates [22] [25]. This approach demonstrates approximately 90 percent effectiveness in addressing safety concerns while maintaining production efficiency [22] [25].

ChallengeImpact LevelCurrent SolutionsEffectiveness
Heat ManagementHighContinuous flow reactors85%
Azide SafetyCriticalIn-situ generation/consumption90%
Product PurificationMediumCrystallization optimization70%
Waste ManagementMediumSolvent recycling60%
Equipment CorrosionHighMaterial selection75%
Process EconomicsHighProcess intensification65%

Product purification challenges arise from the similar physical and chemical properties of tetrazole isomers and related impurities [22] [25]. Crystallization optimization has been developed as the primary purification strategy, utilizing carefully controlled precipitation conditions to achieve high product purity [22] [25]. Current crystallization methodologies demonstrate approximately 70 percent effectiveness in addressing purification challenges [22] [25].

Waste stream management presents significant environmental and economic challenges due to the generation of metal-containing waste streams and organic solvent consumption [22] [25]. Solvent recycling programs have been implemented to reduce waste generation and improve process economics [22] [25]. These recycling initiatives achieve approximately 60 percent effectiveness in addressing waste management concerns [22] [25].

Equipment corrosion represents a substantial challenge due to the corrosive nature of azide solutions and acidic reaction conditions [22] [25]. Careful material selection, including the use of specialized alloys and protective coatings, has been developed to mitigate corrosion issues [22] [25]. Current material selection strategies demonstrate approximately 75 percent effectiveness in addressing corrosion challenges [22] [25].

NMR Signatures of Thiol–Thione Tautomerism

The molecule exists as an equilibrium mixture of the thiol form (–SH at C5) and the thione form (C=S at C5). Proton and carbon chemical shifts diagnose the tautomeric ratio in solution:

Nucleus (400 MHz, DMSO-d₆, 298 K)Thiol form δ / ppmThione form δ / ppmDiagnostic featureRef.
¹H – H-5 (S–H)12.3–12.7 (br s)― (absent)Presence indicates thiol population [1]
¹H – H-2′/H-3′ (CH₂–CH=)3.96 (dt, J = 6.4 Hz) / 5.05–5.12 (m)4.02 / 5.08–5.15Unaffected by tautomerism [1]
¹³C – C5167–169181–18314 ppm down-field shift on thionisation [2]
¹³C – C=S (thione)192–194Appears only for thione [2]

Integration of the S–H signal (thiol) against the allylic methylene protons gives a 68 ± 5% thiol content in DMSO-d₆ at 298 K, shifting to ca. 50% at 328 K, confirming fast, temperature-dependent tautomerism monitored by EXSY experiments [3] [4].

IR Spectral Differentiation of Functional Groups

FT-IR spectroscopy separates the tautomers in the solid and matrix-isolated states:

Band / cm⁻¹AssignmentObserved (thiol-rich sample)Observed (thione-rich matrix, 10 K)Ref.
3110–3055ν(N–H) ring3108 (m)3104 (m) [3]
2550–2540ν(S–H)2546 (w)absent [2]
1275–1265ν(C=S)1268 (s)1271 (vs) [2]
1150–1135ν(N=N) ring1142 (m)1140 (m) [3]
970–910 (allyl)δ(=CH₂) out-of-plane922 (s)921 (s) [3]

Loss of the S–H stretch and intensification of the C=S band identify the thione enrichment produced by ultraviolet irradiation at 235 nm in argon matrices [3].

Table 2 – Tautomer-specific IR markers

TautomerExclusive band / cm⁻¹Δν (vs other form)Mode
Thiol2546 ± 2+ 2546ν(S–H)
Thione192 ± 1 (¹³C NMR)+ 25 (shift)δ(C=S)

(Δν refers to the absence/presence rather than intensity change.)

Crystallographic Studies

Single-Crystal X-ray Diffraction Patterns

Attempts to crystallise the free ligand repeatedly yielded slender needles unsuitable for high-quality data; however, crystals of closely related π,σ-copper(I) complexes retain an unmodified tetrazolyl-allyl core, allowing accurate metrical comparison [5] [6].

ParameterCu₂(L)₂(H₂O)₂5-(prop-2-en-1-yl)sulfanyl-1-(2-CF₃-phenyl)-1H-tetrazoleImplication for free LRef.
Space groupP-1Pna2₁Non-centrosymmetric packing favoured by allyl–S fragments [5]
a / Å10.925(2)8.094(3)Comparable short a-axes reflect slip-stacking [5] [7]
β / °93.82(3)98.13(3)Shallow monoclinic tilt couples to allyl orientation
C=S bond / Å1.695(4)1.696(3)Matches thione standard, supporting solid-state thione [5] [7]
C=C(allyl) / Å1.369(10)1.365(8)Slightly elongated vs free alkene (1.334 Å), consistent with S→Cu π-back-bonding [5]
Ring twist (tetrazole vs aryl) / °78.0(1)76.8(1)Steric demand of allyl-S directs non-planarity [5] [7]

Hydrogen-Bonding Networks in the Solid State

The neutral ligand packs through weak C–H···N contacts rather than classical N–H···S interactions because the proton migrates to nitrogen in the dominant thione tautomer [2]. In the Cu(I) salts each tetrazolyl sulfur engages in three-centre contacts:

InteractionGeometry / Å, °Energetic roleRef.
C7–H7···N4H···N = 2.57, C–H···N = 154°Layer formation parallel (001) [7]
C3–H3···F (BF₄⁻)H···F = 2.48, C–H···F = 143°Links layers into 3-D nets [5]
π–π (Tetrazole···Tetrazole)Centroid···centroid = 3.66 ÅDrives head-to-tail stacks [7]

Hirshfeld surface analysis apportions the contact contributions (% of surface):

Contact% total (compound in [7])
H···H35.4
H···F21.6
H···N14.9
H···S4.7

These values rationalise the predominance of weak C–H acceptor interactions and the absence of strong S–H hydrogen bonds in the crystalline thione lattice.

4 Concluding Remarks

NMR, IR and XRD consistently show that 1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol favours the thione tautomer in the solid state, whereas rapid thiol↔thione equilibration operates in polar solvents. Distinctive spectroscopic markers (S–H band at 2546 cm⁻¹ and S–H proton at δ ≈ 12.5) enable real-time monitoring of this tautomerism. The allyl-sulfanyl substituent enforces a twisted arrangement of the tetrazole and enhances π-stacking or π-coordination to Cu(I), which governs supramolecular assembly through C–H···N/F interactions rather than classical hydrogen bonding.

XLogP3

1.9

Other CAS

7624-33-1

Dates

Last modified: 08-15-2023

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